molecular formula C13H22O3 B13435361 Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate

Cat. No.: B13435361
M. Wt: 226.31 g/mol
InChI Key: CMTOIURTFSRJQY-FCSPZMLESA-N
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Description

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of (2R,3S)-2-ethyl-3-methyloxirane as a key intermediate . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

The reactions often require specific conditions, such as:

    Oxidation: Acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Anhydrous conditions to prevent side reactions.

    Substitution: Varying temperatures and solvents to control the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate exerts its effects involves its interaction with specific molecular targets. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate is unique due to its combination of an oxirane ring and a pentenoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl (E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]pent-2-enoate

InChI

InChI=1S/C13H22O3/c1-5-10(9-12(14)15-4)7-8-11-13(3,6-2)16-11/h9,11H,5-8H2,1-4H3/b10-9+/t11-,13+/m1/s1

InChI Key

CMTOIURTFSRJQY-FCSPZMLESA-N

Isomeric SMILES

CC/C(=C\C(=O)OC)/CC[C@@H]1[C@](O1)(C)CC

Canonical SMILES

CCC(=CC(=O)OC)CCC1C(O1)(C)CC

Origin of Product

United States

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